molecular formula C11H10F3NO2 B12957399 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone

2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone

Cat. No.: B12957399
M. Wt: 245.20 g/mol
InChI Key: FERHLDALSYGLCP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group and an isoindoline ring, making it a valuable molecule in various research and industrial applications.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone involves several steps. One common method includes the reaction of isoindoline derivatives with trifluoroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to modulate the activity of dopamine receptors, which are crucial in neurological processes . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-(hydroxymethyl)-1,3-dihydroisoindol-2-yl]ethanone

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-4-8-2-1-7(6-16)3-9(8)5-15/h1-3,16H,4-6H2

InChI Key

FERHLDALSYGLCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)CO

Origin of Product

United States

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